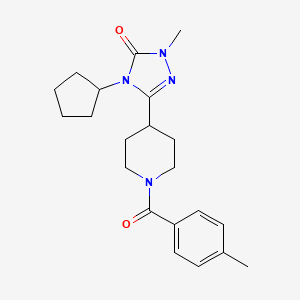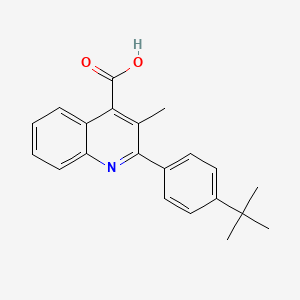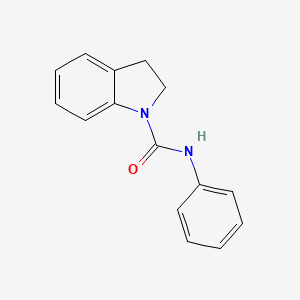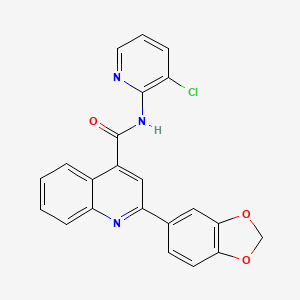
2-(Biphenyl-4-yl)-5-(2-methylphenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Biphenyl-4-yl)-5-(2-methylphenyl)-1,3,4-oxadiazole is an organic compound belonging to the oxadiazole family Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Biphenyl-4-yl)-5-(2-methylphenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of biphenyl-4-carboxylic acid hydrazide with 2-methylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(Biphenyl-4-yl)-5-(2-methylphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogens (e.g., Br2, Cl2) in the presence of a catalyst, alkylating agents (e.g., alkyl halides) under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
2-(Biphenyl-4-yl)-5-(2-methylphenyl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its pharmacological potential.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its photophysical properties.
Mecanismo De Acción
The mechanism of action of 2-(Biphenyl-4-yl)-5-(2-methylphenyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the compound’s structure and the biological context.
Comparación Con Compuestos Similares
Similar Compounds
2-(Biphenyl-4-yl)-1,3,4-oxadiazole: Lacks the 2-methylphenyl group, which may affect its chemical and biological properties.
5-Phenyl-1,3,4-oxadiazole: A simpler structure with only one phenyl group, leading to different reactivity and applications.
2-(Biphenyl-4-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole: Similar structure but with a methyl group at a different position, potentially altering its properties.
Uniqueness
2-(Biphenyl-4-yl)-5-(2-methylphenyl)-1,3,4-oxadiazole is unique due to the presence of both biphenyl and 2-methylphenyl groups, which contribute to its distinct chemical reactivity and potential applications. The combination of these structural features makes it a valuable compound for various research and industrial purposes.
Propiedades
Fórmula molecular |
C21H16N2O |
|---|---|
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
2-(2-methylphenyl)-5-(4-phenylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C21H16N2O/c1-15-7-5-6-10-19(15)21-23-22-20(24-21)18-13-11-17(12-14-18)16-8-3-2-4-9-16/h2-14H,1H3 |
Clave InChI |
LQZCOHOWHCTZRQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-7-[(4-fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14952052.png)
![2-Hydroxy-N-({N'-[(3E)-5-nitro-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B14952053.png)

![1-(4-Hydroxy-3-methoxyphenyl)-7-methyl-2-(6-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14952062.png)
![4-({4-(4-Methoxyphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}amino)-4-oxobutanoic acid](/img/structure/B14952066.png)
![6-imino-N-[2-(4-methoxyphenyl)ethyl]-7-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B14952067.png)

![Ethyl 6-hydroxy[1,2,5]thiadiazolo[3,4-h]quinoline-7-carboxylate](/img/structure/B14952083.png)

![2-chloro-6-fluoro-N-[7-(morpholin-4-yl)-2,1,3-benzoxadiazol-4-yl]benzamide](/img/structure/B14952095.png)

![2-anilino-N'-[(1E)-1H-indol-3-ylmethylene]acetohydrazide](/img/structure/B14952101.png)


